molecular formula C8H14F2O B3010596 (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol CAS No. 2248188-52-3

(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol

Cat. No.: B3010596
CAS No.: 2248188-52-3
M. Wt: 164.196
InChI Key: WCNXWUTVEZZCBT-ZCFIWIBFSA-N
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Description

(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol is a chiral alcohol compound characterized by the presence of a difluorocyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol typically involves the following steps:

    Reduction: The reduction of intermediates to form the desired alcohol group can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Chiral Resolution: The chiral center at the 2-position is resolved using chiral catalysts or chiral auxiliaries to obtain the (2R)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclobutylation and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The alcohol group in (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol can undergo oxidation to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Further reduction of the compound can lead to the formation of alkanes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: The difluorocyclobutyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its chiral nature makes it valuable for investigating stereoselective processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance binding affinity and selectivity, while the chiral center influences the stereochemistry of interactions. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol: The enantiomer of the compound, differing in the configuration at the chiral center.

    3-(3,3-Difluorocyclobutyl)propan-1-ol: Lacks the methyl group at the 2-position.

    3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine: Contains an amine group instead of an alcohol group.

Uniqueness

(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol is unique due to its specific chiral configuration and the presence of the difluorocyclobutyl group

Properties

IUPAC Name

(2R)-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2O/c1-6(5-11)2-7-3-8(9,10)4-7/h6-7,11H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNXWUTVEZZCBT-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC(C1)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CC(C1)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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